N-(5-propiltiol-1,3,4-tiadiazol-2-il)furan-2-carboxamida

Descripción general

Descripción

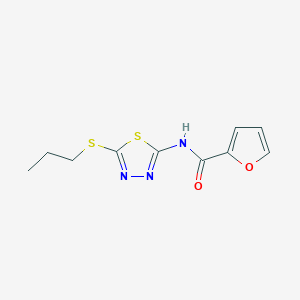

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2S2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structural features often exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | ≤ 25 µg/mL |

| S. aureus | ≤ 20 µg/mL |

| C. albicans | ≤ 15 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 0.28 |

| A549 (Lung) | 0.52 |

| SK-MEL-2 (Melanoma) | 4.27 |

Structure–activity relationship studies highlight that modifications on the thiadiazole ring significantly influence its anticancer efficacy.

Case Studies

Several case studies have documented the efficacy of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide in preclinical models:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains and found it to outperform traditional antibiotics in certain cases.

- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further exploration.

Mecanismo De Acción

Target of Action

The primary target of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

This compound, identified as a selective STAT3 inhibitor, can directly bind to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. When this pathway is inhibited, it can lead to decreased cancer cell proliferation .

Pharmacokinetics

After intraperitoneal administration in a DU145 xenograft model, the compound demonstrated tumor growth inhibition of 65.3% at a dose of 50 mg/kg , indicating promising bioavailability and therapeutic potential.

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM). It induces cell cycle arrest and apoptosis .

Actividad Biológica

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and interactions with various molecular targets.

Synthesis and Structural Characterization

The synthesis of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan derivatives with thiadiazole precursors. The compound's structure is confirmed through various analytical techniques including NMR and IR spectroscopy, which validate the presence of functional groups essential for biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its antiproliferative effects against various cancer cell lines. Below are key findings from recent research:

Anticancer Activity

-

Cell Lines Tested : The antiproliferative activity has been assessed against human epithelial cancer cell lines such as:

- Breast cancer (MCF-7)

- Colon cancer (HCT-116)

- Prostate cancer (PC-3)

- Mechanism of Action : Studies suggest that the compound may act as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds derived from this scaffold demonstrated IC50 values ranging from 7.4 to 11.5 nM against VEGFR-2, indicating strong inhibitory potential compared to established drugs like Pazopanib .

- Selectivity : Some derivatives exhibited selective antiproliferative effects, being potent against colon and breast cancer cells but less effective against prostate cells .

Summary of Findings

The following table summarizes the biological activities and IC50 values reported for N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide and its derivatives:

| Compound | Cell Line | IC50 (µM) | Target |

|---|---|---|---|

| 6 | MCF-7 | 0.794 | VEGFR-2 |

| 7 | HCT-116 | 0.28 | VEGFR-2 |

| 11a | PC-3 | 1.02 | VEGFR-2 |

| 12 | MCF-7 | 0.52 | VEGFR-2 |

| 14 | HCT-116 | 0.86 | VEGFR-2 |

Case Studies

In a study conducted by researchers in 2021, a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and evaluated for their biological activities . Among these, specific compounds demonstrated significant antiproliferative effects across multiple cancer cell lines. The study employed both conventional and microwave-assisted synthesis methods, with the latter yielding higher product purity and yield.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide to various targets:

- VEGFR-2 : The docking results indicated favorable interactions between the compound and VEGFR-2, correlating with observed biological activity.

- SARS-CoV-2 Mpro : Recent investigations also suggest potential antiviral properties against SARS-CoV-2 by exhibiting good binding affinity to the main protease (Mpro) enzyme .

Propiedades

IUPAC Name |

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBAKVYSIUWNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323484 | |

| Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

393572-02-6 | |

| Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.